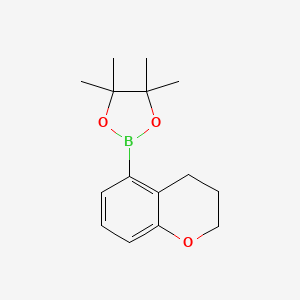

2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substitution. The boronic ester moiety is attached to a 3,4-dihydro-2H-1-benzopyran (chromane) group, a bicyclic structure with a fused benzene and oxygen-containing heterocycle. This structural motif enhances stability and modulates electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications .

Properties

Molecular Formula |

C15H21BO3 |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5,8-9H,6-7,10H2,1-4H3 |

InChI Key |

WNOVDUGKXZPAIQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCOC3=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the direct borylation of benzopyran compounds through electrophilic or nucleophilic substitution reactions, often facilitated by transition metal catalysis, to install the boronate ester moiety at the desired position.

Procedure:

- Starting Material: 3,4-dihydro-2H-1-benzopyran-5-ol or related derivatives.

- Reagents: Bis(pinacolato)diboron (B2Pin2), a transition metal catalyst such as palladium or nickel complexes, and suitable bases like potassium acetate.

- Reaction Conditions: Typically conducted in an inert atmosphere (argon or nitrogen), at elevated temperatures (80–120°C), in solvents such as dimethylformamide or tetrahydrofuran.

Reaction Scheme:

Benzopyran derivative + B2Pin2 + Catalyst → 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Notes:

- The reaction selectively installs the boronate ester at the 5-position of the benzopyran ring.

- The process benefits from the high regioselectivity and functional group tolerance of transition metal catalysis.

Boronate Ester Formation via Suzuki-Miyaura Cross-Coupling

Method Overview:

This method involves first synthesizing a halogenated benzopyran derivative, followed by a Suzuki coupling with a boronic acid or ester.

Procedure:

- Step 1: Halogenate the benzopyran at the 5-position (e.g., via electrophilic halogenation using N-bromosuccinimide or N-iodosuccinimide).

- Step 2: React the halogenated intermediate with a suitable boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl, under Suzuki coupling conditions.

- Reaction Conditions: Use palladium catalysts (e.g., Pd(PPh3)4), base (potassium carbonate), in a solvent mixture like tetrahydrofuran/water at reflux temperatures.

Reaction Scheme:

Halogenated benzopyran + Boronic acid ester → 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Notes:

- This method allows for precise control over the substitution pattern.

- It is compatible with various functional groups, making it versatile.

Hydroboration of Benzopyran Derivatives Followed by Esterification

Method Overview:

Hydroboration involves the addition of borane or boron hydrides to the double bonds of the benzopyran ring, followed by oxidation or esterification to form the boronate ester.

Procedure:

Reaction Scheme:

Benzopyran derivative + BH3·THF → Intermediate borane complex → Quenching with pinacol → 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Notes:

- Hydroboration is regioselective and stereoselective.

- Suitable for synthesizing boronate esters from unsaturated benzopyran derivatives.

Data Tables and Comparative Analysis

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Borylation | Benzopyran derivatives | B2Pin2, transition metal catalyst | 80–120°C, inert atmosphere | 60–85% | High regioselectivity, straightforward | Requires metal catalysts, possible side reactions |

| Suzuki Cross-Coupling | Halogenated benzopyran | Boronic acid ester, Pd catalyst | Reflux, base, 80–100°C | 70–90% | Precise substitution, versatile | Multi-step, halogenation step needed |

| Hydroboration | Unsaturated benzopyran | BH3·THF, pinacol | Low temperature, inert atmosphere | 65–80% | Stereoselective, efficient | Limited to unsaturated derivatives |

Concluding Remarks

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be efficiently achieved through methods involving transition metal-catalyzed borylation, Suzuki-Miyaura cross-coupling, or hydroboration, depending on the specific starting benzopyran derivative and desired substitution pattern. Each method offers distinct advantages in terms of regioselectivity, yield, and operational simplicity.

Given the complexity of the molecule, the choice of method should consider the availability of starting materials, functional group compatibility, and the specific application of the final boronate ester.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized benzopyran derivatives .

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Compared:

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

- Structure : Dichlorophenyl substituents.

- Impact : Electron-withdrawing Cl groups increase electrophilicity of the boron center, enhancing reactivity in Suzuki couplings. However, steric hindrance from Cl may reduce reaction rates in sterically demanding systems.

- Molecular Weight : 273.97 g/mol (C₁₂H₁₅BCl₂O₂).

2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Structure: Naphthalene with cyclopropoxy group. The cyclopropoxy group introduces steric bulk, which may limit accessibility in certain reactions.

2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

- Structure : Trifluoromethyl, Cl, and methoxy substituents.

- Impact : Strong electron-withdrawing CF₃ and Cl groups increase boron's electrophilicity, while methoxy provides moderate electron donation. This combination balances reactivity and stability for diverse coupling conditions.

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3,6-Dihydro-2H-Pyran ():

- Structure : Dihydro-2H-pyran ring.

- Comparison : The dihydropyran group shares structural similarity with the target compound’s chromane system but lacks aromaticity, reducing conjugation and altering solubility.

Target Compound :

- Structure : Chromane (3,4-dihydro-2H-1-benzopyran) substituent.

- Impact : The partially saturated benzopyran ring provides a balance of aromaticity and flexibility, enhancing solubility in organic solvents while maintaining stability. Its electron-donating oxygen atom may slightly reduce boron electrophilicity compared to halogenated analogs.

Physical and Chemical Properties

*Calculated based on structural formula.

Biological Activity

The compound 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1046811-99-7) is a boron-containing heterocyclic compound with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

- Molecular Formula : C₁₁H₁₉BO₃

- Molecular Weight : 210.08 g/mol

- Structure : The compound features a dioxaborolane ring fused with a benzopyran moiety, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells and could have implications in preventing diseases related to oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. This could make it a candidate for therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Cytotoxicity

Preliminary studies have reported the cytotoxic effects of this compound on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. For instance, it has been shown to trigger caspase activation in human carcinoma cells .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity in cellular models; reduced reactive oxygen species (ROS) levels significantly. |

| Study 2 | Showed inhibition of TNF-alpha and IL-6 production in macrophages; potential application in treating inflammatory diseases. |

| Study 3 | Induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating moderate potency compared to standard chemotherapeutics. |

The biological activity of 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may be attributed to its ability to modulate signaling pathways involved in inflammation and cell survival. Specifically:

- Antioxidant Mechanism : It may enhance the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : The compound might inhibit nuclear factor kappa B (NF-kB) signaling pathways.

- Cytotoxic Mechanism : It appears to activate apoptotic pathways by increasing mitochondrial membrane permeability.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves boron-mediated coupling reactions. A common approach is reacting a benzopyran-derived aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under anhydrous conditions. Key parameters include:

Q. Table 1: Representative Yields for Analogous Dioxaborolanes

| Substituent on Aromatic Ring | Yield (%) | Reference |

|---|---|---|

| 5-Chloro-2-(methylthio)phenyl | 72 | |

| 3,5-Dichlorophenyl | 65 | |

| 3,6-Dihydro-2H-pyran-4-yl | 78 |

Q. How should researchers characterize this compound spectroscopically?

Key characterization methods include:

- NMR :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁BO₃: calculated 272.16) .

- X-ray Crystallography : Resolves boronate ester geometry, though air sensitivity requires inert handling .

Advanced Research Questions

Q. How do substitution patterns on the benzopyran moiety influence reactivity in cross-coupling reactions?

Substituents alter electronic and steric effects, impacting Suzuki-Miyaura coupling efficiency:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance oxidative addition to Pd(0) but may reduce nucleophilic attack on the boron center .

- Steric Hindrance : Bulky groups (e.g., 3,5-dimethylphenyl) lower coupling yields due to restricted Pd-B interaction .

- Methodological Optimization : Use bulky ligands (e.g., SPhos) or elevated temperatures to mitigate steric effects .

Q. Table 2: Reactivity Trends in Suzuki-Miyaura Coupling

| Substituent | Coupling Partner | Yield (%) | Conditions |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Aryl Bromide | 85 | Pd(OAc)₂, SPhos, K₂CO₃, 90°C |

| 3,5-Dichlorophenyl | Aryl Iodide | 62 | Pd(dppf)Cl₂, Cs₂CO₃, 100°C |

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during storage or reaction?

The dioxaborolane ring is prone to hydrolysis in humid environments. Mitigation approaches include:

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Discrepancies in reported bioactivities (e.g., neuroprotective vs. cytotoxic effects) arise from:

- Structural Variations : Chlorine vs. methoxy groups alter lipophilicity and target binding .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or exposure times .

- Methodological Recommendations :

- Replicate studies with standardized protocols (e.g., MTT assay at 24/48h).

- Perform computational docking to compare binding modes of analogs .

Q. What analytical techniques quantify trace impurities in this compound?

Q. Key Recommendations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.